2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Overview
Description
“2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1795502-55-4 . It has a molecular weight of 241.12 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 241.12 . Unfortunately, more detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of 1,2,4-triazole derivatives, including morpholine derivatives, has been a subject of interest due to their potential biological activities. For example, some studies have synthesized novel 1,2,4-triazole derivatives with morpholine moieties and evaluated their antimicrobial activities. These derivatives were found to possess moderate to good antimicrobial properties against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007) (Sahin et al., 2012).
Biological Activities and Applications
Antimicrobial Activity : The antimicrobial efficacy of triazole derivatives, including those with morpholine groups, has been demonstrated in several studies. These compounds show promising antimicrobial activity, which could be leveraged in the development of new antimicrobial agents for treating infections (Sahin et al., 2012).
Antileishmanial Activity : The antileishmanial activity of 1,2,4-triazole derivatives with morpholine has also been explored. Compounds have been tested against Leishmania infantum promastigotes, showing antiparasitic effects. Notably, one compound exhibited considerable activity, suggesting potential for developing antileishmanial therapies (Süleymanoğlu et al., 2018).
DNA Interaction and Antioxidant Properties : Some synthesized triazole derivatives, including those with morpholine moieties, have been studied for their DNA interaction and antioxidant properties. These findings indicate the potential for applications in biomedical research and the development of drugs with antioxidant capabilities (Demirbaş et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-5-9-10-7(11)6-4-8-2-3-12-6;;/h5-6,8H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNPJNFHYGTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.